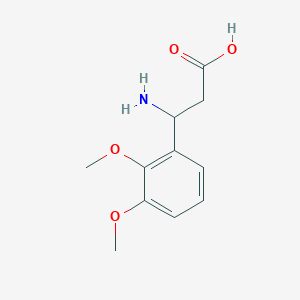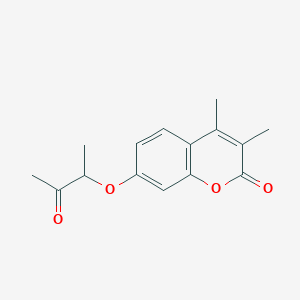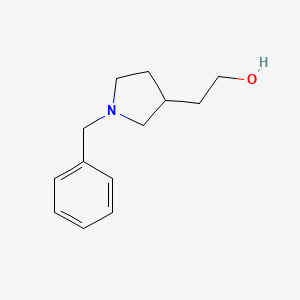
N-(pyridin-2-ylmethyl)acetamide
Vue d'ensemble
Description
“N-(pyridin-2-ylmethyl)acetamide” is an organic compound. It is also known as “N-(Pyridin-2-ylmethyl)acetamide hydrochloride” and is sold by Sigma-Aldrich .
Synthesis Analysis
The synthesis of N-(pyridin-2-ylmethyl)acetamide has been reported in several studies. One method involves the reaction of ligand L, N, N -bis (pyridin-2-ylmethyl)acetamide, with five transition metal salts, FeCl 3 ·6H 2 O, CuCl 2 ·2H 2 O, Cu (ClO 4) 2 ·6H 2 O, ZnCl 2 and K 2 PtCl 4 /KI . Another method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of N-(pyridin-2-ylmethyl)acetamide is C8H10N2O . The compound adopts a quasi-planar structure .Chemical Reactions Analysis
The reaction of ligand L, N, N -bis (pyridin-2-ylmethyl)acetamide, with five transition metal salts, FeCl 3 ·6H 2 O, CuCl 2 ·2H 2 O, Cu (ClO 4) 2 ·6H 2 O, ZnCl 2 and K 2 PtCl 4 /KI, produced five metal complexes . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
N-(pyridin-2-ylmethyl)acetamide is a solid . Its molecular weight is 186.64 . The SMILES string for this compound is O=C©NCC1=NC=CC=C1.Cl .Applications De Recherche Scientifique
Pharmaceutical Applications
N-(pyridin-2-ylmethyl)acetamide: is a key intermediate in the synthesis of various pharmacologically active compounds. Its pyridine moiety is a common pharmacophore in drug design due to its ability to form hydrogen bonds and its moderate basicity, which can enhance the bioavailability of pharmaceuticals . This compound is particularly useful in the development of new medications with potential therapeutic applications in treating a range of diseases.
Agrochemical Synthesis
The pyridine ring found in 2-ACETYLAMINOMETHYL PYRIDINE is a crucial component in the synthesis of agrochemicals. It can modify the properties of compounds, sometimes changing their application, and serve as a unique pharmacophore. The electron-deficient nature of the pyridine ring allows it to participate in specific redox reactions, which is beneficial in designing agrochemicals with targeted action .
Material Science
In material science, N-(pyridin-2-ylmethyl)acetamide can be used to create polymers with specific properties. The pyridine ring can introduce rigidity and enhance thermal stability in polymeric materials. Additionally, its ability to form coordination complexes with metals makes it valuable in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including amidation, alkylation, and oxidation, to yield a wide array of derivatives. These derivatives are then used to synthesize complex molecules for research and industrial purposes .
Analytical Chemistry
2-ACETYLAMINOMETHYL PYRIDINE: can be employed as a reagent in analytical chemistry for the detection and quantification of various chemical species. Its selective binding properties make it suitable for use in chromatography and spectrometry to isolate and identify compounds .
Chemosensors Development
The pyridine-based Schiff bases of this compound show strong binding abilities towards various cations and anions, which can be utilized in the development of chemosensors. These sensors are used for the qualitative and quantitative detection of specific ions in different environments, making them valuable in environmental monitoring and diagnostics .
Biomedical Research
In biomedical research, N-(pyridin-2-ylmethyl)acetamide is explored for its potential in imaging and diagnostics. Its structural features allow for the creation of contrast agents for medical imaging techniques such as MRI and PET scans, aiding in the early detection of diseases .
Catalysis
Due to its ability to act as a ligand, 2-ACETYLAMINOMETHYL PYRIDINE can be used to synthesize catalysts that facilitate various chemical reactions. These catalysts can be applied in both academic research and industrial processes to improve efficiency and selectivity .
Safety and Hazards
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHAEBNFWGQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408160 | |
| Record name | N-(pyridin-2-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58481-18-8 | |
| Record name | N-(pyridin-2-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can N-(pyridin-2-ylmethyl)acetamide act as a ligand in metal complex formation, and what are the potential applications of these complexes?
A: Yes, N-(pyridin-2-ylmethyl)acetamide can act as a ligand in metal complex formation. [, ] The research indicates that it can form complexes with various divalent metal ions like cobalt, nickel, copper, zinc, cadmium, and mercury, as well as trivalent chromium ions. [] These complexes have shown potential as antimicrobial agents against bacteria like Staphylococcus aureus and E. coli. [] Further research explored its use as a precursor for synthesizing palladium(II) complexes with tridentate ligands. These palladium complexes, incorporating N-heterocyclic carbene, amidate, and pyridine donor moieties, have shown potential as anticancer agents. []
Q2: How does the coordination mode of N-(pyridin-2-ylmethyl)acetamide in palladium complexes affect their stability and potential applications?
A: N-(pyridin-2-ylmethyl)acetamide can coordinate to palladium in either a "normal" or "abnormal" N-heterocyclic carbene (NHC) binding mode. [] Theoretical calculations suggest that the palladium complex with "normal" NHC coordination exhibits greater thermal stability compared to the isomeric complex with "abnormal" NHC binding. [] This difference in stability could impact the complexes' activity and effectiveness as potential anticancer agents, making the "normal" NHC coordination mode more desirable for further development.
Q3: What spectroscopic techniques are useful for characterizing N-(pyridin-2-ylmethyl)acetamide and its metal complexes?
A: Various spectroscopic techniques have proven valuable for characterizing N-(pyridin-2-ylmethyl)acetamide and its metal complexes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide structural information about the ligand itself. []* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination of the ligand to metal ions within the complexes. []* Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)


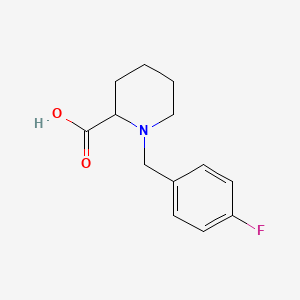
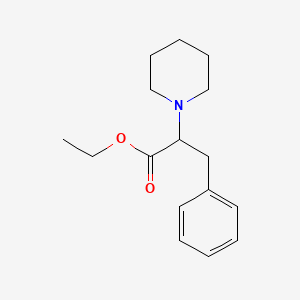
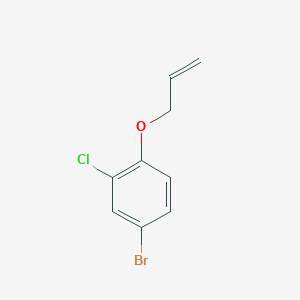
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
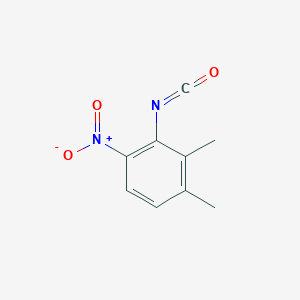
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
